molecular formula C39H62O14 B1678363 Pamaqueside CAS No. 150332-35-7

Pamaqueside

カタログ番号 B1678363
CAS番号: 150332-35-7
分子量: 754.9 g/mol
InChIキー: VWMZIGBYZQUQOA-FROLXMRGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pamaqueside is a small molecule drug . It is a synthetic saponin that functions by inhibiting intestinal absorption of cholesterol . It is primarily used in the treatment of hypercholesterolemia . The drug was developed by Pfizer Inc .

科学的研究の応用

Cholesterol Absorption Inhibition

Pamaqueside has been evaluated for its hypocholesterolemic activities. In a study involving cholesterol-fed rabbits, both pamaqueside and a structurally similar saponin, tiqueside, were found to decrease intestinal absorption of cholesterol significantly (25-75%), increase fecal neutral sterol excretion (up to 2.5-fold), and reduce hepatic cholesterol content (10-55%). These effects were observed to be dose-dependent. High doses of pamaqueside could completely prevent hypercholesterolemia. The study indicated that pamaqueside induces hypocholesterolemia by blocking luminal cholesterol absorption, suggesting a mechanism different from the stoichiometric complexation hypothesis for other saponins (Morehouse et al., 1999).

Metabolism and Absorption Studies

Another study focused on the metabolism of pamaqueside in rats. It revealed that pamaqueside was majorly excreted through feces, with only a minor portion excreted in urine. Bile duct cannulation significantly altered the absorption and metabolism of pamaqueside, indicating its altered pharmacokinetic profile under different physiological conditions. The study also noted that pamaqueside underwent oxidative metabolism, which was followed by sulfate conjugation (Dalvie & O'Donnell, 1999).

Discovery and Optimization as a Cholesterol Absorption Inhibitor

Research has also been conducted on steroidal glycosides, including pamaqueside, as cholesterol absorption inhibitors. Pamaqueside was identified as a more potent inhibitor compared to tiqueside in an acute hamster cholesterol absorption assay. The discovery and optimization process involved modification of the steroid portion and the hydroxyl groups on the cellobiose part of the molecule. This research underscored the significance of structural modifications to enhance the potency and efficacy of such compounds (Deninno et al., 1997).

特性

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)27-24(53-39)12-22-21-6-5-19-11-20(8-9-37(19,3)28(21)23(42)13-38(22,27)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-22,24-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22+,24+,25-,26-,27+,28-,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMZIGBYZQUQOA-QEEMJVPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamaqueside

CAS RN

150332-35-7
Record name Pamaqueside [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150332357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMAQUESIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1Y3WKM9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
79
Citations
D Dalvie, J O'Donnell - Xenobiotica, 1999 - Taylor & Francis
… the excretion and metabolism of pamaqueside using [" % C]pamaqueside. The study was … of radiolabelled pamaqueside at 100 mg} kg. The metabolism of pamaqueside was also …
Number of citations: 4 www.tandfonline.com
PA McCarthy, MP DeNinno… - Journal of medicinal …, 1996 - ACS Publications
Heart attacks are a major cause of death in Western industrialized countries. In the United States alone, over 500 000 people die of heart attacks each year. The underlying disease, …
Number of citations: 34 pubs.acs.org
LA Morehouse, FW Bangerter, MP DeNinno… - Journal of lipid …, 1999 - ASBMB
… Intravenous administration of pamaqueside had no effect on plasma cholesterol levels … in rabbits given pamaqueside orally. These data indicate that pamaqueside and tiqueside induce …
Number of citations: 97 www.jlr.org
N Behloul, S Baha, Y Guo, Z Yang, R Shi… - European Journal of …, 2021 - Elsevier
… We also identified from the drug library hesperidin, pamaqueside, diosmin, sitogluside as strong binders of the RBD with binding energies below −7.9 kcal/Mol and by forming several …
Number of citations: 24 www.sciencedirect.com
MP DeNinno, PA McCarthy, KC Duplantier… - Journal of medicinal …, 1997 - ACS Publications
We have explored the use of steroidal glycosides as cholesterol absorption inhibitors which act through an unknown mechanism. The lead for this program was tigogenin cellobioside (1…
Number of citations: 35 pubs.acs.org
MP DeNinno, KE McCarthy - Tetrahedron, 1997 - Elsevier
… We recently needed to prepare a ~4C derivative of CP-148,623 (3, pamaqueside), a cholesterol absorption inhibitor in clinical developmentJ Because the glycosidic linkage was …
Number of citations: 9 www.sciencedirect.com
CR Ganellin - Introduction to Biological and Small Molecule Drug …, 2013 - Elsevier
… occurring saponins) and a ketonic analogue, pamaqueside (Figure 15.6) (CP 148623). … However, although pamaqueside advanced to phase III clinical trials, neither pamaqueside …
Number of citations: 2 www.sciencedirect.com
F Awouters - XIVth International Symposium on Medicinal …, 1997 - books.google.com
… A simple modification (Fig 3) to pamaqueside gave 25 times more potency in inhibition of cholesterol absorption in the hamster and lower bile availability in the dog. Again screening …
Number of citations: 0 books.google.com
D Zhao - Journal of Functional Foods, 2016 - Elsevier
… pamaqueside were much more potent than naturally occurring saponins, such as those from lucerne, in preventing hypercholesterolaemia and that the in vivo potency of pamaqueside …
Number of citations: 32 www.sciencedirect.com
D Dalvie, J O'Donnell - Xenobiotica, 1999 - London, Taylor & Francis.
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。